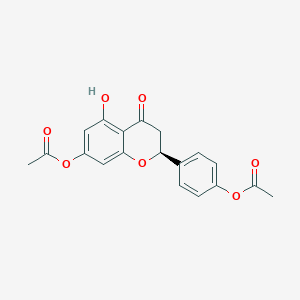

Naringenin-4',7-diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2S)-7-acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTNIBIWQQIJJN-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naringenin-4',7-diacetate: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin-4',7-diacetate is a synthetic derivative of naringenin, a naturally occurring flavanone found predominantly in citrus fruits. While naringenin itself has been the subject of extensive research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, its diacetate ester, this compound, has been investigated to a much lesser extent.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, drawing from available data and providing context through the well-documented characteristics of its parent compound, naringenin.

Chemical Properties and Structure

This compound is characterized by the addition of two acetyl groups to the naringenin backbone at the 4' and 7 hydroxyl positions. This structural modification significantly alters the polarity and, consequently, the physicochemical properties of the parent molecule.

Structure:

-

IUPAC Name: (S)-5-hydroxy-2-(4-acetoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate

-

Synonyms: Naringenin diacetate, 4',7-Diacetylnaringenin[4]

-

Chemical Formula: C₁₉H₁₆O₇[4]

-

Molecular Weight: 356.33 g/mol [4]

-

CAS Number: 18196-13-9[4]

The core structure consists of a flavanone skeleton, which is a three-ring system (A, B, and C rings). The acetyl groups are attached to the hydroxyl groups on the B ring (position 4') and the A ring (position 7).

Physicochemical Properties:

A summary of the available and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

| Property | Value | Source |

| Melting Point | 140-142 °C | [4] |

| Boiling Point (Predicted) | 578.9 ± 50.0 °C | [4] |

| Density (Predicted) | 1.361 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| pKa (Predicted) | 7.00 ± 0.40 | [4] |

Synthesis of this compound

General Experimental Protocol for Acetylation of Naringenin:

-

Dissolution: Naringenin is dissolved in a suitable anhydrous solvent, such as pyridine or a mixture of acetic anhydride and a catalyst.

-

Addition of Acetylating Agent: Acetic anhydride is added to the solution. The reaction can be catalyzed by a base like pyridine or a catalytic amount of an acid.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is quenched, often by pouring it into ice-water. The acetylated product, being less polar than the parent flavonoid, may precipitate out of the aqueous solution.

-

Purification: The crude product is then collected by filtration and purified using techniques such as recrystallization or column chromatography on silica gel to yield the pure this compound.

Logical Workflow for Naringenin Acetylation:

Caption: A generalized workflow for the synthesis of this compound from naringenin.

Spectral Characterization

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not explicitly available in the public domain. However, based on the known spectra of naringenin and the principles of spectroscopy, the expected shifts upon acetylation can be predicted.

Expected ¹H NMR Spectral Features:

-

The signals corresponding to the aromatic protons on the A and B rings would be expected to shift downfield due to the electron-withdrawing effect of the acetyl groups.

-

Two new singlets would appear in the upfield region (around δ 2.0-2.5 ppm), corresponding to the methyl protons of the two acetyl groups.

-

The signal for the C5-OH proton, which is typically observed as a sharp singlet at a very downfield position (around δ 12 ppm) due to intramolecular hydrogen bonding with the C4-carbonyl group, would likely remain, as this hydroxyl group is not acetylated in this compound.

Expected ¹³C NMR Spectral Features:

-

The signals for the carbons bearing the acetylated hydroxyl groups (C4' and C7) would be expected to shift.

-

New signals corresponding to the carbonyl carbons of the acetyl groups would appear in the downfield region (around δ 168-172 ppm).

-

Signals for the methyl carbons of the acetyl groups would appear in the upfield region (around δ 20-25 ppm).

Expected IR Spectral Features:

-

The broad O-H stretching band of the phenolic hydroxyl groups in naringenin would be significantly reduced in intensity.

-

A strong C=O stretching band for the ester carbonyl groups would appear around 1760-1735 cm⁻¹.

-

The C=O stretching of the flavanone ring would remain around 1650 cm⁻¹.

Expected Mass Spectrometry Features:

-

The molecular ion peak would be observed at m/z 356, corresponding to the molecular weight of this compound.

-

Fragmentation patterns would likely involve the loss of ketene (CH₂=C=O) from the acetyl groups.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, one study investigating its anti-influenza virus activity found that it markedly lost its activity compared to the parent compound, naringenin.[5] This suggests that the hydroxyl groups at the 4' and 7 positions are crucial for this particular biological effect.

Given the limited data on this compound, the known signaling pathways modulated by its parent compound, naringenin, are presented below for context. Naringenin is known to exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[1]

Signaling Pathway of Naringenin's Anti-Inflammatory Action:

Caption: Naringenin's inhibitory effect on the NF-κB and MAPK signaling pathways.

Conclusion

This compound is a derivative of naringenin with altered physicochemical properties due to the acetylation of two of its hydroxyl groups. While its fundamental chemical structure is well-defined, detailed experimental data, particularly comprehensive spectral analyses and specific biological activity profiles, remain scarce in publicly accessible literature. The available information suggests that acetylation at the 4' and 7 positions can significantly impact its biological activity, as evidenced by the loss of anti-influenza efficacy. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential applications in research and drug development, particularly in comparison to its well-studied parent compound, naringenin.

References

- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 18196-13-9 [amp.chemicalbook.com]

- 5. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

Naringenin-4',7-diacetate: A Technical Guide to an Under-Explored Flavonoid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin, a well-studied flavanone abundant in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its therapeutic potential, however, is often limited by poor bioavailability. Chemical modification, such as acetylation, is a common strategy to enhance the pharmacokinetic properties of natural products. This technical guide focuses on a specific derivative, Naringenin-4',7-diacetate. While research on this particular molecule is nascent, this document aims to provide a comprehensive overview of its known biological activities, or lack thereof, in the context of its parent compound, naringenin. This guide will summarize the available data, propose experimental methodologies for future investigation, and outline the key signaling pathways of naringenin that may be relevant to its acetylated derivatives. The objective is to furnish researchers with a foundational understanding to stimulate and guide future research into the mechanism of action of this compound.

Introduction to this compound

This compound is a synthetic derivative of naringenin, a flavanone found in high concentrations in citrus fruits. It is also a pyrrolidinoflavanne that has been isolated from the fruits of Vochysia guianensis[1]. The acetylation of the hydroxyl groups at the 4' and 7 positions of the naringenin backbone alters its physicochemical properties, which can, in turn, influence its biological activity.

Initial studies have shown that this structural modification can have a profound impact on the molecule's efficacy. For instance, while naringenin exhibits antiviral activity against the influenza virus, this compound was found to have lost this activity[2]. This finding underscores the importance of the free hydroxyl groups for certain biological functions of naringenin and highlights the need for detailed mechanistic studies of its derivatives.

Quantitative Data

The available quantitative data for this compound is limited. The following table summarizes the reported antiviral activity in comparison to its parent compound, naringenin.

| Compound | Biological Activity | Assay | Cell Line | IC50 (μM) | Reference |

| Naringenin | Anti-influenza virus | Plaque reduction assay | MDCK | 290 | [2] |

| This compound | Anti-influenza virus | Plaque reduction assay | MDCK | > Tested Concentration (Inactive) | [2] |

IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower potency.

Potential Mechanisms of Action: Inferences from Naringenin

Given the scarcity of direct mechanistic studies on this compound, this section details the well-established mechanisms of its parent compound, naringenin. These pathways represent logical starting points for investigating the biological effects of its acetylated derivative. It is plausible that this compound may act as a prodrug, being deacetylated in vivo to release naringenin, or it may possess its own unique biological activities.

Anti-inflammatory Effects

Naringenin is a potent anti-inflammatory agent that exerts its effects through the modulation of key signaling pathways.[3][4]

-

Inhibition of the NF-κB Pathway: Naringenin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Modulation of MAPK Signaling: Naringenin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38. By inhibiting the phosphorylation of these kinases, naringenin can interfere with the signaling cascades that lead to the production of inflammatory mediators.

Anticancer Activity

Naringenin has demonstrated anticancer properties in various cancer cell lines through multiple mechanisms.[5]

-

Induction of Apoptosis: Naringenin can trigger programmed cell death in cancer cells by modulating the intrinsic and extrinsic apoptosis pathways. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases. This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Angiogenesis: Naringenin can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. It has been shown to downregulate the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

-

Modulation of PI3K/Akt/mTOR Pathway: Naringenin can inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and metabolism.[6]

Proposed Experimental Protocols for this compound

The following are detailed methodologies for key experiments that can be employed to elucidate the mechanism of action of this compound. These protocols are based on standard techniques used for studying flavonoids like naringenin.

Cell Viability and Proliferation Assay

-

Principle: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cells (e.g., human breast cancer cell line MCF-7 or colon cancer cell line HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 μM) for 24, 48, and 72 hours. Use a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.

-

Methodology:

-

Culture cells to 70-80% confluency and treat with this compound at predetermined concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay by Flow Cytometry

-

Principle: To quantify the induction of apoptosis by this compound.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of naringenin. These are presented as a reference framework for investigating the potential mechanisms of this compound.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound, based on the known mechanism of naringenin.

Caption: Potential intrinsic apoptosis pathway modulation by this compound, extrapolated from naringenin's activity.

Conclusion and Future Directions

This compound remains a largely uncharacterized derivative of the well-known flavanone, naringenin. The limited available evidence suggests that acetylation at the 4' and 7 positions can significantly alter its biological activity, as demonstrated by the loss of anti-influenza virus effects. This underscores the critical need for further research to unlock the therapeutic potential, or lack thereof, of this molecule.

Future investigations should focus on a systematic evaluation of its biological activities, including its anti-inflammatory, anticancer, and antioxidant properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a roadmap for such studies. A key area of investigation will be to determine if this compound acts as a prodrug for naringenin or if it possesses a distinct mechanism of action. Comparative studies with naringenin will be crucial in elucidating the structure-activity relationship of naringenin derivatives. Such research will not only expand our understanding of flavonoid pharmacology but also potentially lead to the development of novel therapeutic agents with improved efficacy and bioavailability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]

- 4. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Naringenin-4',7-diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Naringenin-4',7-diacetate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of its parent compound, naringenin, to infer the potential therapeutic properties of this compound. The acetylation at the 4' and 7' positions may influence the biological activity, and the information presented herein should be considered as a predictive framework for guiding future research.

Introduction

Naringenin (4',5,7-trihydroxyflavanone), a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties.[1] Its therapeutic potential spans anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[1][2] this compound, a derivative of naringenin, is synthesized to potentially enhance its bioavailability and pharmacokinetic profile. This technical guide summarizes the key biological screenings of naringenin, providing a foundation for the anticipated activities of its diacetate derivative.

Predicted Biological Activities and In Vitro Screening Data of Naringenin

The biological activities of this compound are predicted based on the extensive research conducted on naringenin. Acetylation can alter a compound's lipophilicity, which may affect its absorption and cellular uptake. However, it can also impact its interaction with biological targets. One study has shown that this compound lost its anti-influenza activity compared to naringenin, suggesting that the hydroxyl groups at the 4' and 7' positions are crucial for this specific activity. Further research is necessary to elucidate the full biological profile of the diacetate derivative.

Anti-inflammatory Activity

Naringenin exhibits potent anti-inflammatory effects by modulating various signaling pathways.[1] It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]

Table 1: Anti-inflammatory Activity of Naringenin

| Assay | Cell Line/Model | Key Findings | Reference |

| LPS-induced inflammation | Murine macrophages | Reduced production of NO, TNF-α, and IL-6 | [3] |

| Carrageenan-induced paw edema | Rat model | Significant reduction in paw edema | [5] |

| Cytokine expression | Human placenta and adipose tissue | Decreased expression of pro-inflammatory cytokines | [3] |

Antioxidant Activity

Naringenin is a well-documented antioxidant that can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[6] Its antioxidant capacity is attributed to the hydroxyl groups on its aromatic rings.

Table 2: Antioxidant Activity of Naringenin

| Assay | Method | IC50 Value (µM) | Reference |

| DPPH radical scavenging | Spectrophotometry | 264.44 | [6] |

| Hydroxyl radical scavenging | In vitro assay | 251.1 | [6] |

| Superoxide radical scavenging | In vitro assay | 360.03 | [6] |

| Hydrogen peroxide scavenging | In vitro assay | 358.5 | [6] |

Anticancer Activity

Naringenin has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting proliferation and metastasis.[7][8][9]

Table 3: Anticancer Activity of Naringenin

| Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Breast (MCF-7) | MTT | ~150 (after 24h) | [8] |

| Breast (MDA-MB-231) | MTT | Cytotoxicity observed | [7] |

| Colon (Caco-2) | MTT | Low cytotoxicity | [7] |

| Leukemia (HL-60) | MTT | High cytotoxicity | [7] |

| Oral (KB-1) | MTT | 125.3 | [9] |

Antimicrobial Activity

Naringenin and its derivatives have shown inhibitory activity against a range of bacteria and fungi.[10][11][12] The antimicrobial mechanism may involve the disruption of the microbial cell membrane and inhibition of nucleic acid synthesis.

Table 4: Antimicrobial Activity of Naringenin and its Derivatives

| Microorganism | Compound | MIC Value (µg/mL) | Reference |

| Staphylococcus aureus | Naringenin | 200 | [12] |

| Bacillus subtilis | Naringenin | 200 | [12] |

| Escherichia coli | Naringenin | >400 | [12] |

| Candida albicans | Naringenin | - | [11] |

| Staphylococcus aureus | 7-O-butylnaringenin | 6.25 | [12] |

Experimental Protocols

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (this compound) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antioxidant Assay: DPPH Radical Scavenging Activity

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anticancer Assay: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with different concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial/Fungal Culture: Prepare an overnight culture of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Naringenin's Anti-inflammatory Signaling Pathway

References

- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unica.it [iris.unica.it]

- 3. scispace.com [scispace.com]

- 4. Empowering Naringin’s Anti-Inflammatory Effects through Nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of Naringenin on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]

- 8. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Cytotoxic and Anticancer Potential of Naringin on Oral Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Novel O-alkyl Derivatives of Naringenin and Their Oximes with Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Naringenin-4',7-diacetate Crystal Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of Naringenin-4',7-diacetate. While a specific crystallographic study for this diacetate derivative is not publicly available, this document leverages the known crystal structure of the parent compound, naringenin, and established methodologies to present a complete analytical framework. This guide covers the foundational crystallographic data of naringenin, detailed experimental protocols for the synthesis and structural determination of its derivatives, and the biological context of naringenin's activity.

Introduction to Naringenin and its Acetylated Derivative

Naringenin, a flavanone predominantly found in citrus fruits, is renowned for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its therapeutic potential is often limited by poor bioavailability.[3] Acetylation, a common chemical modification, can alter the physicochemical properties of natural products, potentially enhancing their solubility, stability, and cell permeability. This compound is a synthetic derivative of naringenin where the hydroxyl groups at the 4' and 7 positions are converted to acetate esters. Understanding the three-dimensional structure of this derivative is crucial for elucidating its structure-activity relationship and for rational drug design.

Crystallographic Data of Naringenin

The crystal structure of the parent compound, naringenin, provides a crucial reference point for understanding the likely conformation of its derivatives. The following data is for an anomalous racemate of naringenin determined at 120K.[4]

| Parameter | Value |

| Formula | C15H12O5 |

| Molecular Weight | 272.25 g/mol [5] |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1[4] |

| a | 4.8740 Å[4] |

| b | 15.2610 Å[4] |

| c | 16.423 Å[4] |

| α | 90.00 °[4] |

| β | 92.375 °[4] |

| γ | 90.00 °[4] |

| Volume | 1219.7 ų |

| Z | 4 |

| Temperature | 120 K |

| R-factor | 0.2191[4] |

Experimental Protocols

This section outlines the key experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the enzymatic transesterification of naringin, a glycoside of naringenin, followed by acetylation.[6]

Materials:

-

Naringin

-

Immobilized lipase (e.g., Novozym 435)[6]

-

Acyl donor (e.g., vinyl acetate, acetic anhydride)[6]

-

Organic solvent (e.g., acetone, dried)[6]

-

Molecular sieves (3 Å)[6]

Procedure:

-

Dry the organic solvent over 3 Å molecular sieves for at least 24 hours.[6]

-

Dissolve naringin and the acyl donor in the dried organic solvent in a sealed reaction vessel.[6]

-

Add the immobilized lipase to the reaction mixture.[6]

-

Incubate the reaction at a controlled temperature (e.g., 45°C) with constant agitation for 48 hours.[6]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the enzyme from the reaction mixture.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the this compound using column chromatography.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

General Procedure:

-

Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone).[7]

-

Employ a suitable crystallization technique, such as:

-

Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a coverslip or a post and suspend it over a reservoir containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

-

-

Monitor for crystal growth under a microscope.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[8][9]

Protocol:

-

Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.4 mm in size) and mount it on a goniometer head.[10]

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal orientation.[10]

-

Perform a full data collection by rotating the crystal in the X-ray beam. Data collection can take several hours.[10]

-

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors and to produce a list of unique reflections with their intensities and standard uncertainties.

-

Structure Solution and Refinement:

-

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.

-

The atomic positions and other parameters are then refined to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics such as the R1 factor, which should ideally be less than 5% for a good structure.[10]

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

Naringenin and Cellular Signaling

Naringenin is known to modulate various signaling pathways involved in inflammation and cancer.[11] The diagram below depicts a simplified, hypothetical signaling pathway that could be influenced by naringenin and its derivatives.

Caption: Hypothetical signaling pathway modulated by Naringenin.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its analysis. By leveraging the crystallographic data of the parent naringenin molecule and employing established protocols for synthesis, crystallization, and X-ray diffraction, researchers can elucidate the three-dimensional structure of this promising derivative. Such structural insights are invaluable for understanding its biological activity and for the continued development of naringenin-based therapeutics.

References

- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naringin: Pharmacokinetics, Biological Activities and Therapeutic Application_Chemicalbook [chemicalbook.com]

- 4. Naringenin | C15H12O5 | CID 439246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+-)-Naringenin | C15H12O5 | CID 932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 18196-13-9 [chemicalbook.com]

- 8. rigaku.com [rigaku.com]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Theoretical Stability of Naringenin-4',7-diacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by poor bioavailability and metabolic instability. Acetylation of the hydroxyl groups of naringenin, such as in Naringenin-4',7-diacetate, is a common prodrug strategy to enhance its lipophilicity and potentially improve its stability and oral absorption. This technical guide provides a comprehensive overview of the theoretical and inferred stability of this compound, drawing upon available data for naringenin and other acetylated flavonoids. It also outlines key experimental protocols for its synthesis and stability assessment, and visualizes relevant biological pathways.

Theoretical Framework for Stability

The stability of a flavonoid derivative like this compound is influenced by several factors, including the inherent reactivity of the flavanone core, the nature of its substituents, and the environmental conditions it is exposed to.

Flavanone Core Stability: The flavanone structure of naringenin is susceptible to degradation through oxidation and hydrolysis, particularly under harsh pH and high-temperature conditions. The presence of hydroxyl groups on the aromatic rings makes the molecule prone to oxidation, which can lead to the formation of various degradation products.

Impact of Acetylation on Stability: The acetylation of the 4'- and 7-hydroxyl groups in naringenin to form this compound is expected to enhance its stability. The acetyl groups are electron-withdrawing, which can decrease the electron density on the aromatic rings and make them less susceptible to oxidation. Furthermore, the protection of these hydroxyl groups prevents their direct involvement in degradation reactions. As a prodrug, this compound is designed to be stable until it reaches its target, where it can be hydrolyzed by esterases to release the active naringenin.

Quantitative Stability Data

Direct quantitative stability data for this compound is limited in the published literature. However, the stability of its parent compound, naringenin, has been investigated under various conditions. This data can serve as a baseline for inferring the stability of the diacetate derivative, with the understanding that acetylation generally improves stability.

Table 1: Stability of Naringenin under Various Conditions

| Condition | Compound | Concentration | Duration | Remaining Compound (%) | Reference |

| pH Stability | |||||

| pH 3, 90°C | Naringenin | 50 mg/kg | 8 hours | Stable | [1] |

| pH 5, 90°C | Naringenin | 50 mg/kg | 8 hours | Stable | [1] |

| pH 7, 90°C | Naringenin | 50 mg/kg | 8 hours | Stable | [1] |

| Temperature Stability | |||||

| 45°C | Naringenin Powder | Not specified | 3 weeks | 99.9 - 100.4 | [1] |

| Room Temperature (~22°C) | Naringenin Powder | Not specified | 23 months | Stable | [1] |

| Solution Stability | |||||

| Propylene Glycol, 25°C | Naringenin | 10 g / 100 g | 4 months | 99.5 - 100.1 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of naringenin using acetic anhydride in the presence of a base catalyst.

Materials:

-

Naringenin

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve naringenin in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring.

-

Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with dilute HCl and saturated sodium bicarbonate solution to remove excess pyridine and acetic anhydride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Stability Testing Protocol

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the stability of this compound.

HPLC Method Development:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often used to achieve good separation of the parent compound from its potential degradation products.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at the wavelength of maximum absorbance for this compound (around 280-330 nm) should be employed.

-

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies: To assess the intrinsic stability of this compound, forced degradation studies should be performed under various stress conditions:

-

Acidic Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).

-

Basic Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

-

Photodegradation: Expose a solution of the compound to UV light.

Samples from these studies should be analyzed at various time points using the validated HPLC method to determine the rate and extent of degradation.

Visualizations

Signaling Pathways Modulated by Naringenin

Naringenin, the active metabolite of this compound, is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Caption: Naringenin modulates key signaling pathways.

Experimental Workflow for Stability Study

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for this compound stability.

Conclusion

While direct experimental data on the stability of this compound is not extensively available, theoretical considerations and data from its parent compound, naringenin, suggest that acetylation at the 4' and 7 positions likely enhances its stability against oxidative and certain hydrolytic degradation pathways. This modification serves as a viable prodrug strategy to improve its physicochemical properties for better delivery and bioavailability. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate the stability of this compound and other similar flavonoid derivatives. Further dedicated studies are warranted to generate quantitative stability data for this promising compound to support its development as a potential therapeutic agent.

References

Methodological & Application

Naringenin-4',7-diacetate: In Vitro Cell Culture Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention in oncological research for its potential anti-cancer properties.[1][2][3] Its derivative, Naringenin-4',7-diacetate, is also being investigated for similar therapeutic effects. These compounds have been shown to impede cancer cell proliferation, trigger programmed cell death (apoptosis), and halt the cell cycle in various cancer cell lines.[1][4] The anticancer activities of naringenin and its derivatives are attributed to their ability to modulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[4][5][6] This document provides detailed protocols for in vitro cell culture experiments to investigate the effects of this compound, based on established methodologies for naringenin.

Data Summary

The following tables summarize quantitative data from studies on naringenin, which can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Naringenin in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 24 h | 95 | [1] |

| MCF-7 | Breast Cancer | 48 h | 49 | [1] |

| A431 | Epidermoid Carcinoma | Not Specified | >50, <750 | [7] |

| HepG2 | Liver Cancer | 24 h | >80, <320 | [8] |

Table 2: Effect of Naringenin on Apoptosis

| Cell Line | Concentration (µM) | Incubation Time | % Apoptotic Cells | Reference |

| A431 | 100 | Not Specified | 6.24 | [7] |

| A431 | 300 | Not Specified | 14.39 | [7] |

| A431 | 500 | Not Specified | 26.32 | [7] |

| HepG2 | 80-360 | 24 h | Increased from 0.4% to 7.1% | [8][9] |

| B16F10 | 100, 200, 400 | 24 h | Markedly increased (2-3 times vs. control) | [10] |

| SK-MEL-28 | 400 | 24 h | Gradually increased (approx. 2 times vs. control) | [10] |

Table 3: Effect of Naringenin on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |

| A431 | 100 | Not Specified | G0/G1 arrest (53.75%) | [7] |

| A431 | 300 | Not Specified | G0/G1 arrest (54.03%) | [7] |

| A431 | 500 | Not Specified | G0/G1 arrest (48.20%) | [7] |

| MCF-7 | Not Specified | Not Specified | S-phase arrest | [1][2] |

| Tam-R MCF-7 | 200 | 24, 48, 96 h | Cell cycle arrest | [5] |

| HOS & U2OS | 100, 250, 500 | 8 h | G2/M arrest | [11] |

Experimental Protocols

These protocols are adapted from studies on naringenin and can be applied to investigate the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A431, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare various concentrations of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 545 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Reactive Oxygen Species (ROS) Detection

This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

96-well black plates

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cells in a 96-well black plate at a density of 1 x 10⁴ cells/well.

-

Treat the cells with different concentrations of this compound for the desired time.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.[7]

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

Caption: Potential signaling pathways modulated by this compound.

Caption: General experimental workflow for in vitro evaluation.

References

- 1. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]

- 4. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Naringenin Induces ROS-Mediated ER Stress, Autophagy, and Apoptosis in Human Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Naringenin-4',7-diacetate in Animal Models of Cancer

A Prodrug Approach to Cancer Therapy

Naringenin-4',7-diacetate is a synthetic derivative of naringenin, a naturally occurring flavonoid found in citrus fruits.[1][2][3] Due to the low bioavailability of naringenin, the diacetate form is designed to function as a prodrug, enhancing its absorption and systemic delivery.[1] Following administration, it is anticipated that this compound is hydrolyzed by endogenous esterases to release the active parent compound, naringenin. Therefore, the anti-cancer activities observed are attributed to naringenin.

These application notes provide a comprehensive overview of the use of naringenin (the active form of this compound) in various animal models of cancer, detailing its mechanisms of action, experimental protocols, and quantitative outcomes. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

Naringenin exerts its anti-cancer effects through a multi-targeted approach, influencing several key signaling pathways involved in tumor progression, proliferation, and survival.[4][5][6]

Key Signaling Pathways Modulated by Naringenin:

-

Induction of Apoptosis: Naringenin promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins such as Bax, Bak, and caspases (caspase-3 and -9), while downregulating the anti-apoptotic protein Bcl-2.[1][2][4] This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][4] This is achieved by modulating the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[1]

-

Inhibition of Angiogenesis: Naringenin has been shown to inhibit the formation of new blood vessels that supply tumors with essential nutrients.[2] This anti-angiogenic effect is mediated by downregulating key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Tie2.[1][2]

-

Modulation of PI3K/Akt/mTOR Pathway: This critical signaling pathway, often hyperactivated in cancer, is inhibited by naringenin.[4][7] By suppressing this pathway, naringenin hinders cancer cell growth, proliferation, and survival.

-

Inhibition of MAPK/ERK Pathway: Naringenin can suppress the phosphorylation of ERK1/2 and JNK MAPKs, which are involved in cell proliferation and migration.[2]

-

NF-κB Signaling Inhibition: Naringenin has been shown to regulate the NF-κB signaling system, which is linked to inflammation and metastasis, thereby contributing to its anti-metastatic properties.[4]

Experimental Protocols

The following are generalized protocols for in vivo studies using naringenin in animal models of cancer. These should be adapted based on the specific cancer type, animal model, and research objectives.

1. Animal Model and Tumor Induction:

-

Animal Models: Common rodent models include BALB/c mice, C57BL/6 mice, and Sprague-Dawley rats.[8] The choice of model depends on the cancer type being studied.

-

Tumor Cell Implantation:

-

For solid tumors, cancer cells (e.g., B16F10 melanoma, E0771 mammary carcinoma, Sarcoma S-180) are typically injected subcutaneously or orthotopically into the flank or relevant organ of the animal.[2][9][10]

-

For hematological malignancies, cells (e.g., HL-60 leukemia) can be injected intravenously.[9]

-

-

Carcinogen-Induced Tumors: In some models, tumors are induced chemically, for instance, using 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors in rats.[8]

2. Naringenin Administration:

-

Dosage: Dosages can vary significantly based on the study design. For instance, in a study with sarcoma S-180-implanted mice, naringenin was effective when administered intraperitoneally or perorally.[9] In another study using obese ovariectomized mice with mammary tumors, diets containing 1% or 3% naringenin were used.[10]

-

Route of Administration:

-

Oral Gavage: A common method for administering naringenin, often dissolved in a vehicle like corn oil or carboxymethyl cellulose.

-

Intraperitoneal (IP) Injection: Used for direct systemic delivery.[9]

-

Dietary Admixture: Naringenin can be mixed directly into the animal's chow for continuous administration.[10]

-

-

Treatment Schedule: Treatment can begin before or after tumor implantation and typically continues for a predefined period (e.g., daily for 5 days, or for several weeks).[9]

3. Monitoring and Endpoint Analysis:

-

Tumor Growth: Tumor volume should be measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used.

-

Body Weight: Animal body weight should be monitored as an indicator of general health and toxicity.

-

Endpoint: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis.

-

Histopathological Analysis: Tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to observe morphology.

-

Immunohistochemistry (IHC): To detect the expression of specific proteins (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis) within the tumor tissue.

-

Western Blot Analysis: To quantify the expression levels of key proteins in the signaling pathways mentioned above from tumor lysates.

-

Metastasis Assessment: Lungs and other organs can be examined for metastatic nodules.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of naringenin in animal models of cancer.

Table 1: Effect of Naringenin on Tumor Growth

| Animal Model | Cancer Cell Line | Treatment | Dosage | Route | Tumor Growth Inhibition (%) | Reference |

| Mice | Sarcoma S-180 | Naringenin | Not Specified | Intraperitoneal | Significant | [9] |

| Mice | Sarcoma S-180 | Naringenin | Not Specified | Peroral | Significant | [9] |

| Sprague-Dawley Rats | DMBA-induced | Naringin | Not Specified | Not Specified | Decreased tumor weight | [8] |

| Obese Ovariectomized Mice | E0771 | Naringenin | 3% in diet | Dietary | Not explicitly quantified | [10] |

Table 2: In Vitro Cytotoxicity of Naringenin

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Leukemia | < 25 | [3] |

| HeLa | Cervical Cancer | > 50 | [3] |

| SiHa | Cervical Cancer | > 50 | [3] |

| MCF-7 | Breast Cancer | > 50 | [3] |

| MDA-MB-231 | Breast Cancer | > 50 | [3] |

Note: The in vitro data for various cancer cell lines demonstrates the broad anti-proliferative activity of naringenin and its derivatives.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in cancer research.

Caption: Experimental workflow for in vivo studies.

Caption: Naringenin's key signaling pathways.

References

- 1. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]

- 5. A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.library.ucla.edu [search.library.ucla.edu]

- 7. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]

- 8. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]

- 9. Inhibitory Effects of Naringenin on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of Naringenin-4',7-diacetate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. To enhance its bioavailability and therapeutic efficacy, derivatives such as Naringenin-4',7-diacetate are often synthesized. Accurate and precise quantification of this derivative is paramount for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantification of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. While specific methods for this compound are not extensively documented, this protocol is adapted from validated methods for its parent compound, naringenin.[1][2][3][4][5]

Principle

The method employs a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous component to achieve chromatographic separation. This compound, being more lipophilic than naringenin due to the acetate groups, is expected to have a longer retention time under reverse-phase conditions. Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to the chromophore of the flavanone structure and comparing the peak area to a standard calibration curve.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or Phosphoric acid, optional for pH adjustment)

-

0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v). The ratio may need optimization. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled at 25-30°C |

| Detection | UV at approximately 285 nm |

| Run Time | Approximately 10-15 minutes (adjust as needed to ensure elution of the analyte) |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix (e.g., plasma, tissue homogenate, formulation). A generic protocol for a solid dosage form is provided below:

-

Weigh and finely powder a representative sample.

-

Accurately weigh an amount of powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

-

Add a suitable volume of methanol and sonicate for 15-20 minutes to ensure complete dissolution.

-

Make up the volume with methanol and mix thoroughly.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Method Validation (Summary of Expected Performance)

The developed method should be validated according to ICH guidelines. The following table summarizes the expected quantitative data from such a validation.

| Validation Parameter | Expected Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

Diagrams

Caption: Experimental workflow for HPLC quantification.

Caption: Simplified signaling pathways of naringenin.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the quantification of this compound. The described protocol is straightforward and utilizes standard HPLC instrumentation, making it readily adaptable in most analytical laboratories. The method is expected to be linear, precise, and accurate over a practical concentration range, rendering it suitable for routine analysis in research and quality control settings. Further optimization of the mobile phase composition may be necessary depending on the specific sample matrix and HPLC system used.

References

- 1. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Correlation of two validated methods for the quantification of naringenin in its solid dispersion: HPLC and UV spectrophotometric methods | Semantic Scholar [semanticscholar.org]

- 3. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method for measuring naringenin in biological fluids and its disposition from grapefruit juice by man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes and Protocols for Naringenin-Induced Apoptosis in Cancer Cells

Disclaimer: As of the latest available research, specific data on the biological activity of Naringenin-4',7-diacetate in inducing apoptosis in cancer cells is limited. Therefore, the following application notes and protocols are based on the extensively studied parent compound, Naringenin . This information is provided as a foundational resource for researchers and drug development professionals interested in the pro-apoptotic potential of naringenin and its derivatives.

Application Notes

Introduction to Naringenin and its Pro-Apoptotic Potential

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] One of the key mechanisms underlying its anticancer effects is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[3][4] Naringenin has been shown to inhibit cancer cell proliferation and trigger apoptosis in cancers of the breast, colon, liver, skin, and pancreas, among others.[3][5][6][7]

Mechanism of Action

Naringenin induces apoptosis through multiple cellular signaling pathways, often in a dose- and time-dependent manner. The primary mechanisms involve:

-

Induction of Oxidative Stress: Naringenin can increase the intracellular levels of reactive oxygen species (ROS) in cancer cells.[8] This elevation in ROS can lead to mitochondrial dysfunction and trigger the intrinsic apoptotic pathway.[8][9]

-

Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[9] An increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[9]

-

Activation of Caspases: The release of cytochrome c initiates the caspase cascade, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[5][9] Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[5]

-

Cell Cycle Arrest: Naringenin can induce cell cycle arrest, often at the G0/G1 or G2/M phases, which can be a prelude to apoptosis.[8][9]

-

Inhibition of Survival Pathways: It has been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and JAK/STAT pathways.[1][5]

Data Presentation

The following tables summarize the quantitative data on the effects of Naringenin on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Naringenin in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| MCF-7 | Breast Cancer | 95 µM | 24 hours |

| MCF-7 | Breast Cancer | 49 µM | 48 hours |

| HT-29 | Colon Cancer | >100 µM | Not Specified |

| HepG2 | Liver Cancer | Not Specified | Not Specified |

| A431 | Skin Carcinoma | Not Specified | Not Specified |

| HOS | Osteosarcoma | Not Specified | Not Specified |

| U2OS | Osteosarcoma | Not Specified | Not Specified |

Table 2: Apoptosis Rates Induced by Naringenin

| Cell Line | Naringenin Concentration | Apoptosis Rate |

| A431 | 100 µM | 6.24% |

| A431 | 300 µM | 14.39% |

| A431 | 500 µM | 26.32% |

| HepG2 | 80 µM - 360 µM | Increase from 0.4% to 7.1% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Naringenin on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Naringenin stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Naringenin in complete growth medium from the stock solution.

-

After 24 hours, remove the medium and treat the cells with various concentrations of Naringenin (e.g., 50, 100, 200, 300, 400, 500, 750 µM) and a vehicle control (DMSO) for 12, 24, or 48 hours.[8]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after Naringenin treatment.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Naringenin stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of Naringenin and a vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key apoptotic proteins.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Naringenin stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Naringenin as described previously.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression.

Mandatory Visualizations

Caption: Experimental workflow for assessing Naringenin-induced apoptosis.

Caption: Naringenin-induced apoptotic signaling pathways.

References

- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of Naringenin on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]

- 8. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: Naringenin-4',7-diacetate Delivery Systems for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction